molecular formula C16H17NO5S B11514207 (4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenyl)acetic acid

(4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenyl)acetic acid

Cat. No.: B11514207
M. Wt: 335.4 g/mol
InChI Key: IPUHZZJMSDYZCP-UHFFFAOYSA-N
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Description

(4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenyl)acetic acid is an organic compound with the molecular formula C16H17NO5S It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenyl)acetic acid typically involves the reaction of 5-methoxy-2-methylbenzenesulfonyl chloride with 4-aminophenylacetic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of 4-{[(5-Hydroxy-2-methylphenyl)sulfonyl]amino}phenyl)acetic acid.

    Reduction: Formation of 4-{[(5-Methoxy-2-methylphenyl)sulfanyl]amino}phenyl)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenyl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonyl group can interact with active sites of enzymes, leading to inhibition of their activity. This property is useful in the study of enzyme mechanisms and drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes makes it a candidate for the development of drugs targeting diseases such as cancer and inflammation.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of (4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenyl)acetic acid involves its interaction with molecular targets such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their catalytic activity. This inhibition can disrupt metabolic pathways and cellular processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **(4-Methylphenyl)sulfonyl]amino}phenyl)acetic acid
  • **4-Methoxyphenylacetic acid
  • **4-Methylsulfonyl phenyl acetic acid

Uniqueness

(4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenyl)acetic acid is unique due to the presence of both a methoxy and a sulfonyl group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it more versatile in chemical reactions compared to similar compounds.

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

2-[4-[(5-methoxy-2-methylphenyl)sulfonylamino]phenyl]acetic acid

InChI

InChI=1S/C16H17NO5S/c1-11-3-8-14(22-2)10-15(11)23(20,21)17-13-6-4-12(5-7-13)9-16(18)19/h3-8,10,17H,9H2,1-2H3,(H,18,19)

InChI Key

IPUHZZJMSDYZCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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